1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Ethoxy and Methylbutoxy Groups: These groups are introduced via etherification reactions using suitable alkyl halides and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The ethoxy and methylbutoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromeno[2,3-c]pyrrole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chromeno[2,3-c]pyrrole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
- 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
Uniqueness
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and other interactions that are not possible with similar compounds. This makes it a valuable compound for studying specific biological processes and developing new therapeutic agents.
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO6/c1-4-31-21-15-17(9-10-20(21)32-14-11-16(2)3)23-22-24(29)18-7-5-6-8-19(18)33-25(22)26(30)27(23)12-13-28/h5-10,15-16,23,28H,4,11-14H2,1-3H3 |
InChI Key |
ZSNXLXLJHLHOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)OCCC(C)C |
Origin of Product |
United States |
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